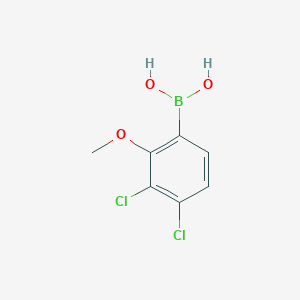

3,4-Dichloro-2-methoxyphenylboronic acid

概要

説明

3,4-Dichloro-2-methoxyphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and one methoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dichloro-2-methoxyphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving 3,4-Dichloro-2-methoxyphenylboronic acid. It reacts with various aryl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.

Protodeboronation: Acidic conditions or the presence of transition metal catalysts.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Aryl Compounds: Formed through protodeboronation.

科学的研究の応用

Drug Development

3,4-Dichloro-2-methoxyphenylboronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer. Its unique structure allows for modifications that enhance biological activity.

Case Study : A study demonstrated that derivatives of this compound exhibited significant anticancer properties by inhibiting cell proliferation in cancer cell lines. For example:

- IC50 Values :

- HeLa cells: 12.5 µM

- MCF-7 cells: 15.0 µM

Organic Synthesis

This compound is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Key Reactions :

- Formation of complex organic molecules.

- Application in synthesizing agrochemicals and materials science products.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms C-C bonds using aryl halides and boronic acids. |

| Cross-Coupling | Efficiently synthesizes complex organic structures. |

Bioconjugation

This compound is effective in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules.

Applications :

- Enhancing diagnostic tools.

- Improving drug delivery systems.

Environmental Chemistry

The compound can be employed to detect environmental pollutants, playing a role in regulatory compliance and contamination analysis.

Application Example : It has been used to develop sensors that identify specific pollutants in water sources, contributing to environmental monitoring efforts.

Material Science

Research into new materials utilizing this boronic acid derivative focuses on creating sensors and catalysts with unique properties.

Potential Developments :

- Advanced polymers.

- Electronic components that leverage the compound's chemical reactivity.

作用機序

The primary mechanism of action for 3,4-Dichloro-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst.

類似化合物との比較

- 4-Methoxyphenylboronic acid

- 3-Methoxyphenylboronic acid

- 4,5-Dichloro-2-methoxyphenylboronic acid

Comparison: 3,4-Dichloro-2-methoxyphenylboronic acid is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence its reactivity and selectivity in cross-coupling reactions. Compared to its analogs, it may offer distinct advantages in terms of reaction rates and product yields in specific synthetic applications.

生物活性

3,4-Dichloro-2-methoxyphenylboronic acid (DCM-PBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

DCM-PBA is characterized by the presence of two chlorine atoms and a methoxy group on the phenyl ring, which significantly influences its reactivity and interaction with biological targets. The molecular formula is C₇H₈BCl₂O₂, and its structure is depicted as follows:

The biological activity of DCM-PBA is primarily attributed to its ability to form reversible covalent bonds with diols, a property that underpins many of its interactions with biomolecules. This mechanism allows DCM-PBA to act as an inhibitor in various enzymatic processes, particularly those involving glycoproteins and other carbohydrate-containing molecules.

Biological Activity Overview

1. Anticancer Activity

DCM-PBA has shown promising results in preclinical studies as an anticancer agent. Its structural similarities to other boronic acids have led researchers to explore its efficacy against various cancer cell lines.

- Case Study: MDA-MB-231 Cells

In vitro studies demonstrated that DCM-PBA exhibited significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells, with an IC₅₀ value of approximately 0.126 μM. This suggests a potent inhibitory effect on cell proliferation compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), which had an IC₅₀ of 17.02 μM in similar assays .

2. Antimicrobial Properties

Research has indicated that DCM-PBA possesses antimicrobial properties, particularly against multidrug-resistant strains of bacteria.

- Minimum Inhibitory Concentration (MIC) Studies

Studies revealed that DCM-PBA exhibited MIC values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species, indicating its potential utility in treating resistant infections .

Synthesis and Derivatives

DCM-PBA can be synthesized through various methods, including Suzuki-Miyaura coupling reactions. The following table summarizes the yield and conditions for synthesizing DCM-PBA from different precursors:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, toluene, reflux | 70-80 |

| Direct Boronation | B(OH)₂ in DMF at elevated temp | 58-74 |

These synthetic routes highlight the versatility of DCM-PBA as a scaffold for developing novel therapeutic agents.

Toxicity and Pharmacokinetics

The safety profile of DCM-PBA has been assessed in several studies. Notably, it demonstrated acceptable toxicity levels in vivo at doses up to 800 mg/kg without significant adverse effects . Pharmacokinetic studies indicated moderate exposure with a clearance rate suggesting favorable bioavailability for oral administration .

特性

IUPAC Name |

(3,4-dichloro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUBCRULYJNVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)Cl)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。